4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid
Overview
Description
4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety linked to a dimethoxyphenoxy group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid typically involves the reaction of 3,4-dimethoxyphenol with a suitable benzoic acid derivative. One common method is the etherification of 3,4-dimethoxyphenol with 4-(bromomethyl)benzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenoxybenzoic acids.
Scientific Research Applications
4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)benzoic acid
- 3,4-Dimethoxyphenylacetic acid
- 4-(3,4-Dimethoxyphenoxy)butyric acid
Uniqueness
4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-14-8-7-13(9-15(14)20-2)21-10-11-3-5-12(6-4-11)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMFAAQJRJODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255519 | |
Record name | 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149288-70-0 | |
Record name | 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149288-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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